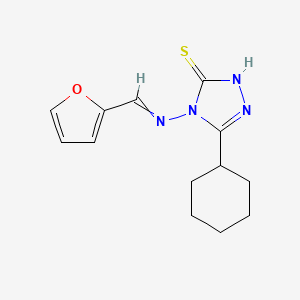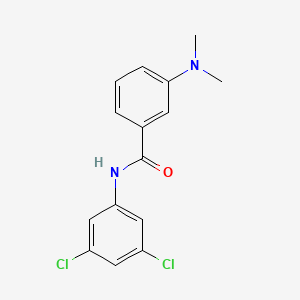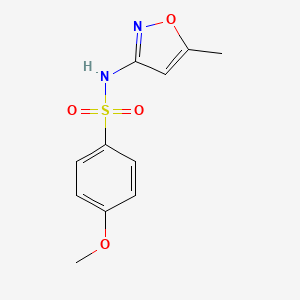![molecular formula C14H15F3N4O2 B5587625 4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)
4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C14H15F3N4O2 and its molecular weight is 328.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.11471022 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
- A study by Gadhave and Uphade (2017) demonstrated that chalcones and pyridine-3-carbonitriles derivatives, synthesized using 4-formyl pyrazole and morpholinoacetophene, exhibit significant anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory drugs (Gadhave & Uphade, 2017).
Solvatochromic Shift Studies
- Deepa et al. (2013) explored the absorption and fluorescence characteristics of compounds like 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3-b] Pyridin-2-one. Such studies are crucial for understanding solute-solvent interactions and could have implications in photophysics and photochemistry (Deepa et al., 2013).
Antibacterial Activity
- Research by Genin et al. (2000) showed that nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics, replacing the morpholine ring with pyrrole, pyrazole, and other moieties, displayed good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This indicates potential for developing new antibacterial agents (Genin et al., 2000).
Synthesis of Pyridine Derivatives
- Al-Issa (2012) discussed the synthesis of new pyridine and fused pyridine derivatives involving the reaction of morpholino-substituted compounds. These derivatives have potential applications in organic chemistry and drug development (Al-Issa, 2012).
Lanthanoid Chelates Studies
- Roy and Nag (1978) investigated lanthanoid chelates of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, which included morpholine. Such studies are important for understanding the chemical properties of lanthanoids and their potential applications (Roy & Nag, 1978).
Orientations Futures
Propriétés
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-20-4-2-3-11(20)9-7-10(19-18-9)13(22)21-5-6-23-12(8-21)14(15,16)17/h2-4,7,12H,5-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDNOFTQIZLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)


![2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5587578.png)
![17-butyl-13-(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B5587580.png)
![3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5587587.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
